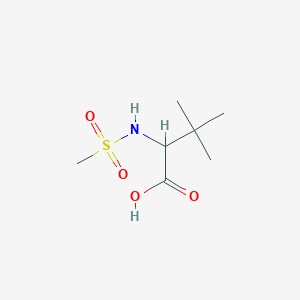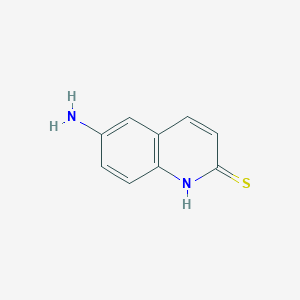
6-Aminoquinoline-2-thiol
Overview
Description
6-Aminoquinoline-2-thiol, also known as 6-Amino-2-mercaptoquinoline or Chrysoquinone, is an organic chemical compound. It belongs to the class of aminothiophenols and has a molecular formula of C9H8N2S .
Synthesis Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The synthesis of quinoline derivatives has been achieved via expeditious synthetic approaches, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
Molecular Structure Analysis
The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .
Chemical Reactions Analysis
6-Aminoquinoline has been used as a reagent to derivatize amino acids (AAs) into their aminoquinolyl carbamate (AQC) analogs . It has also been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
Physical And Chemical Properties Analysis
6-Aminoquinoline has properties such as chemical reactivity, thermal stability, electron transfer, and emission capacities . It is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water .
Scientific Research Applications
Drug Design and Pharmacology
6-Aminoquinoline-2-thiol derivatives have been extensively studied for their potential in drug design due to their bioactive properties. They serve as a core template in medicinal chemistry, contributing to the development of new drugs with a broad spectrum of activities . The thiol group in these compounds can be modified to create derivatives that target specific receptors or enzymes, paving the way for novel therapeutics.
Nonlinear Optical (NLO) Materials
The structural and electronic properties of 6-Aminoquinoline-2-thiol make it a candidate for applications in nonlinear optical materials. These materials are crucial for technologies like optical computing, dynamic image processing, and telecommunication devices . The compound’s ability to undergo charge-transfer upon excitation is particularly valuable in the field of optoelectronics.
Environmental Monitoring
6-Aminoquinoline-2-thiol derivatives can be used in environmental science for the detection and monitoring of heavy metals and other pollutants. Their high affinity for metal ions makes them suitable for use in sensors that can detect contaminants in water and soil, contributing to environmental protection efforts .
Analytical Chemistry
In analytical chemistry, 6-Aminoquinoline-2-thiol is utilized for the derivatization of amino acids and other compounds, enhancing their detection and quantification via techniques like HPLC and mass spectrometry . This application is critical for the analysis of complex biological samples and the development of new analytical methods.
Agriculture
The bioactive properties of quinoline derivatives, including those with the 6-amino-2-thiol group, are being explored for their potential use in agriculture. They could serve as the basis for developing new pesticides or growth-promoting agents, contributing to increased crop yields and sustainable farming practices .
Material Science
In material science, 6-Aminoquinoline-2-thiol is involved in the synthesis of polymers and other materials. Its thiol group participates in ‘click’ chemistry reactions, which are used for the functionalization and synthesis of advanced materials with specific properties .
Biotechnology
6-Aminoquinoline-2-thiol plays a role in biotechnological applications, such as the development of biosensors and bioconjugation techniques. Its reactive thiol group can be used to attach biomolecules to various surfaces, facilitating the creation of bioactive materials and devices .
Antimicrobial Agents
Quinoline derivatives, including those with the 6-amino-2-thiol group, are being investigated for their antimicrobial properties. They have the potential to combat antimicrobial resistance and could lead to the development of new classes of antibiotics .
Mechanism of Action
Target of Action
Quinoline compounds are known to target various biological systems. For instance, some quinolines have been found to have antimalarial activity, targeting the Plasmodium species responsible for malaria .
Mode of Action
The exact mode of action of quinolines can vary depending on the specific compound. Some quinolines, like primaquine, are thought to work by generating reactive oxygen species or interfering with electron transport in the parasite .
Biochemical Pathways
Quinolines can affect various biochemical pathways. For example, some quinolines have been found to exhibit fungicidal activity against Candida albicans .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinolines can vary widely depending on the specific compound and its chemical structure .
Result of Action
The molecular and cellular effects of quinolines can include inhibiting the growth of certain pathogens, disrupting cellular processes, and causing cell death .
Action Environment
The action, efficacy, and stability of quinolines can be influenced by various environmental factors. For example, the absorption and emission spectra of 6-Aminoquinoline have been found to shift with increasing solvent polarity .
Future Directions
Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The estimated values indicate that 6-aminoquinoline can be considered a desirable molecule for further studies of the nonlinear optical (NLO) applications .
properties
IUPAC Name |
6-amino-1H-quinoline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSNNWBTCTDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=S)N2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoline-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




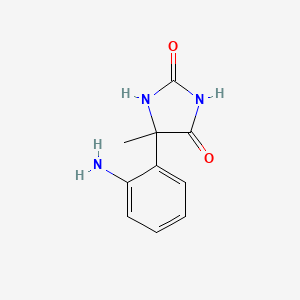
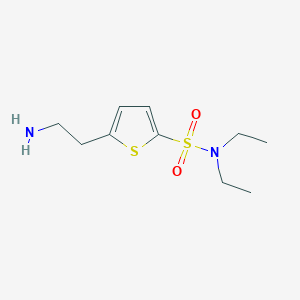


![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)

![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)
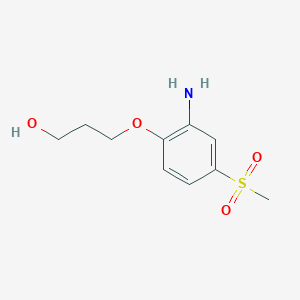
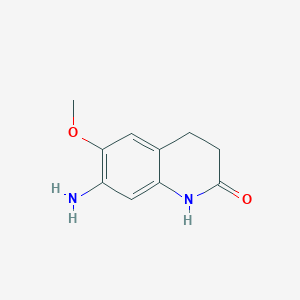
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
